REACTION_CXSMILES
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[OH:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:19]([F:24])([F:23])C([O-])=O.[Na+]>CN(C)C=O>[F:23][CH:19]([F:24])[O:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1 |f:1.2.3,4.5|
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Name
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Quantity
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9.25 g
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Type
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reactant
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Smiles
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OC=1N=CC(=NC1)C(=O)OC
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Name
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Quantity
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24.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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18.3 g
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Type
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reactant
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Smiles
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ClC(C(=O)[O-])(F)F.[Na+]
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Name
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Quantity
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120 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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the filter cake was washed with ethyl acetate (2×50 mL)
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Type
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ADDITION
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Details
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The combined filtrates were poured into saturated aqueous ammonium chloride solution (200 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×200 mL)
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Type
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WASH
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Details
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the combined organic layers were washed sequentially with saturated aqueous sodium bicarbonate solution (2×300 mL) and with saturated aqueous sodium chloride solution (2×300 mL)
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Type
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CUSTOM
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Details
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dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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Type
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product
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Smiles
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FC(OC=1N=CC(=NC1)C(=O)OC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |